molecular formula C24H21N3O4 B229468 Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone

Cat. No. B229468
M. Wt: 415.4 g/mol
InChI Key: OQJSVTXOBJGEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone, also known as BPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BPNM is a white crystalline powder that is soluble in organic solvents such as methanol and chloroform.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a protein involved in inflammation and pain.
Biochemical and Physiological Effects:
Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has been shown to have both biochemical and physiological effects. Biochemically, Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone inhibits the activity of MMPs and COX-2, as mentioned earlier. Physiologically, Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has been shown to induce apoptosis in cancer cells, which leads to their death. Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone in lab experiments is its high thermal stability, which makes it suitable for use in OLEDs. Another advantage is its potential as an anticancer and anti-inflammatory agent. However, one limitation of using Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. Another direction is to study its potential use in other applications, such as in the development of new materials for electronics. Additionally, further research is needed to fully understand the mechanism of action of Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone and its effects on various biological pathways.

Synthesis Methods

The synthesis of Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine to form 4-(4-nitrobenzoyl)piperazine. The resulting compound is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to form Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone. The overall reaction scheme is shown below:

Scientific Research Applications

Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has shown promising results in various scientific research fields. In medicinal chemistry, Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has been studied for its potential as an anticancer agent. Studies have shown that Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has also been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.

properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

[4-(4-nitrobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21N3O4/c28-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-14-16-26(17-15-25)24(29)21-10-12-22(13-11-21)27(30)31/h1-13H,14-17H2

InChI Key

OQJSVTXOBJGEHC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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